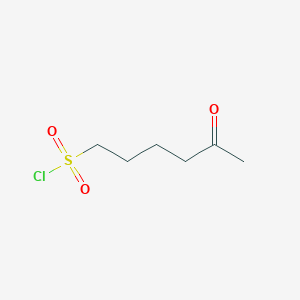

5-Oxohexane-1-sulfonyl chloride

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-oxohexane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO3S/c1-6(8)4-2-3-5-11(7,9)10/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUJVBLKOOVZRLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Oxohexane 1 Sulfonyl Chloride

Direct Halogenation Approaches for Sulfonyl Chloride Formation

Direct halogenation strategies are the most common routes for synthesizing sulfonyl chlorides. These methods introduce the chloro- and oxo- groups to the sulfur atom in a single conceptual process, starting from precursors at a lower oxidation state.

Oxidative Chlorination of Sulfur-Containing Precursors

Oxidative chlorination is a powerful and widely employed method that converts sulfur compounds, such as thiols and disulfides, directly into the corresponding sulfonyl chlorides. This transformation involves the oxidation of the sulfur atom and its simultaneous chlorination. For the synthesis of 5-Oxohexane-1-sulfonyl chloride, the logical starting materials would be 6-mercapto-2-hexanone (a thiol) or bis(6-oxoheptan-1-yl) disulfide.

The direct conversion of thiols and disulfides is a cornerstone of sulfonyl chloride synthesis. organic-chemistry.orgresearchgate.net This approach is highly efficient for a wide range of substrates, including aliphatic derivatives. organic-chemistry.org The reaction mechanism for thiols generally involves initial oxidation to a disulfide, followed by cleavage of the disulfide bond and further oxidation and chlorination to yield two equivalents of the sulfonyl chloride. organic-chemistry.org Numerous reagent systems have been developed to achieve this transformation with high yields and selectivity. organic-chemistry.org

Recent advancements have focused on developing metal-free protocols to enhance the environmental compatibility of the synthesis. For instance, a continuous flow method using nitric acid, hydrochloric acid, and oxygen has been developed for the oxidative chlorination of thiols and disulfides, achieving high yields and simplifying product isolation. researchgate.net

The choice of oxidizing agent is critical for the success of the oxidative chlorination, influencing reaction efficiency, conditions, and environmental impact.

Hydrogen Peroxide (H₂O₂) : H₂O₂ is recognized as an effective and environmentally benign oxidizing agent, with water being its primary byproduct. organic-chemistry.org It is often used in combination with a catalyst or a chlorinating agent. A notable system involves H₂O₂ and zirconium tetrachloride (ZrCl₄), which facilitates the rapid and high-yield conversion of both thiols and disulfides to sulfonyl chlorides under mild, room-temperature conditions. organic-chemistry.org This method is praised for its extremely short reaction times, often completing within minutes, and its tolerance of various functional groups. organic-chemistry.org Another potent combination is H₂O₂ with thionyl chloride (SOCl₂), which acts as a highly reactive system for the direct conversion of thiols. organic-chemistry.orgcapes.gov.bracs.org

Oxone (Potassium Peroxymonosulfate) : Oxone, a stable and easily handled salt, serves as a powerful oxidizing agent for the synthesis of sulfonyl chlorides from thiols and disulfides. rsc.org A key advantage of using Oxone is the ability to perform the reaction in water, making it a green and efficient method. rsc.org The oxyhalogenation process with an Oxone-KX (where X = Cl) system is both simple and rapid. rsc.org

A summary of common oxidizing systems is presented below.

| Oxidizing Agent | Co-reagent/Catalyst | Substrate | Key Advantages |

| Hydrogen Peroxide (H₂O₂) | Zirconium tetrachloride (ZrCl₄) | Thiols, Disulfides | Excellent yields, very short reaction times, mild conditions. organic-chemistry.org |

| Hydrogen Peroxide (H₂O₂) | Thionyl chloride (SOCl₂) | Thiols | Highly reactive, direct conversion. organic-chemistry.orgcapes.gov.br |

| Oxone | Potassium chloride (KCl) | Thiols, Disulfides | Can be performed in water, rapid reaction. rsc.org |

The chlorinating agent provides the chlorine atom for the sulfonyl chloride group and can also influence the reaction's reactivity and safety profile.

Thionyl Chloride (SOCl₂) : As a classical reagent, thionyl chloride is a powerful and versatile chlorinating agent. wikipedia.orgresearchgate.net In the context of oxidative chlorination, it is frequently paired with an oxidant like H₂O₂ to convert thiols directly to sulfonyl chlorides. capes.gov.bracs.org Beyond this, thionyl chloride is the standard reagent for converting sulfonic acids into their corresponding sulfonyl chlorides. wikipedia.orggoogle.com

N-Chlorosuccinimide (NCS) : NCS is regarded as a safer and milder alternative to harsher chlorinating agents like chlorine gas. organic-chemistry.org It is particularly effective for the smooth oxidation of thiol derivatives. organic-chemistry.orgorganic-chemistry.org The reaction is typically conducted in the presence of dilute hydrochloric acid, which provides a controlled and efficient conversion to sulfonyl chlorides in high yields. organic-chemistry.orgthieme-connect.com This method has been successfully applied to a variety of thiol precursors. organic-chemistry.org Furthermore, NCS can be used to convert S-alkylisothiourea salts, which are readily prepared from alkyl halides, into a diverse range of sulfonyl chlorides, offering a practical and eco-friendly synthetic route. organic-chemistry.orgthieme-connect.com

| Chlorinating Agent | Typical Use Case | Co-reagent(s) | Key Features |

| Thionyl Chloride (SOCl₂) | Conversion of sulfonic acids; Oxidative chlorination | H₂O₂ (for thiols) | Powerful, versatile, gaseous byproducts. capes.gov.brwikipedia.org |

| N-Chlorosuccinimide (NCS) | Oxidative chlorination of thiols and derivatives | Dilute HCl | Milder conditions, safer alternative to Cl₂. organic-chemistry.orgdoi.org |

Chlorosulfonation of Sulfonic Acids and Their Salts

An alternative to oxidative chlorination is the conversion of a sulfonic acid or its salt to the sulfonyl chloride. For the target molecule, this would involve the synthesis and subsequent chlorination of 5-oxohexane-1-sulfonic acid. This two-step approach can be advantageous if the sulfonic acid is readily accessible. The most common reagent for this transformation is thionyl chloride (SOCl₂), which reacts with sulfonic acids to produce sulfonyl chlorides, with sulfur dioxide and hydrogen chloride as byproducts. wikipedia.orgresearchgate.net Chlorosulfonic acid itself is a powerful sulfonating and chlorosulfonating agent, often used to directly install a sulfonyl chloride group onto aromatic compounds, but it can also be used to convert sulfonic acids. pageplace.deresearchgate.netchemicalbook.com

Sandmeyer-Type Reactions in Sulfonyl Chloride Synthesis

The Sandmeyer reaction is a well-known and powerful method for the substitution of an aromatic amino group via a diazonium salt intermediate. organic-chemistry.orgwikipedia.org In recent years, this reaction has been adapted for the synthesis of aryl sulfonyl chlorides. nih.gov This process typically involves treating an aromatic amine (aniline) with a nitrite (B80452) source and acid to form a diazonium salt. This intermediate is then reacted with a source of sulfur dioxide, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), in the presence of a copper catalyst to yield the aryl sulfonyl chloride. nih.govacs.org

However, the Sandmeyer reaction is fundamentally a transformation of aromatic amines. As This compound is an aliphatic compound, the Sandmeyer reaction is not an applicable synthetic route for its preparation. This methodology is exclusively used for the synthesis of aryl sulfonyl chlorides from aniline-type precursors. nih.govacs.org

Advanced Synthetic Strategies for this compound Analogs

Modern synthetic chemistry offers several sophisticated routes to sulfonyl chlorides that improve upon traditional methods, which often rely on harsh reagents. organic-chemistry.org These advanced strategies, including photocatalysis, environmentally friendly approaches, and the use of alternative starting materials like sulfonyl hydrazides, are applicable to the synthesis of a wide range of sulfonyl chlorides, including analogs of this compound.

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling reactions to proceed under mild conditions. researchgate.net This approach can be applied to the synthesis of sulfonyl chlorides from various precursors. One notable method employs a heterogeneous, transition-metal-free carbon nitride photocatalyst, potassium poly(heptazine imide) (K-PHI), to convert arenediazonium salts into sulfonyl chlorides. researchgate.netnih.gov The reaction proceeds at room temperature under visible light irradiation and demonstrates high tolerance for various functional groups. nih.gov Yields for this method range from 50% to 95%. researchgate.netnih.gov

Another photocatalytic strategy involves the synthesis of β-hydroxysulfones from sulfonyl chlorides and styrenes, using an iridium-based photoredox catalyst. acs.org This process can be combined with the synthesis of the sulfonyl chloride starting material itself, demonstrating the potential for sequential photoredox reactions. acs.org For instance, trifluoromethylated sulfonyl chlorides can be synthesized via an atom transfer radical addition (ATRA) reaction between alkenes and CF₃SO₂Cl, catalyzed by a copper complex. acs.org The subsequent reaction to form β-hydroxysulfones proceeds in high yields. acs.org These methods highlight the utility of photocatalysis in generating sulfonyl radicals from precursors like thiols or thioacetates, which then form the desired sulfonyl chloride. acs.org

| Precursor Type | Photocatalyst | Light Source | Key Conditions | Product | Yield (%) | Ref |

| Arenediazonium Salts | Potassium Poly(heptazine imide) | White/Blue Light | Room Temperature, SO₂ source | Aryl Sulfonyl Chlorides | 50-95% | nih.gov |

| Aromatic Thiols/Thioacetates | Potassium Poly(heptazine imide) | Blue Light (465 nm) | HCl, H₂O/MeCN, O₂ | Aryl Sulfonyl Chlorides | up to 93% | researchgate.net |

| Alkenes + CF₃SO₂Cl | [Cu(dap)₂Cl] | Visible Light | ATRA Reaction | Trifluoromethylated Sulfonyl Chlorides | N/A | acs.org |

| Sulfonyl Chlorides + Styrenes | fac-[Ir(ppy)₃] | Blue Light | ATRA-like Process, H₂O | β-Hydroxysulfones | up to 97% | acs.org |

Efforts to develop greener chemical processes have led to new methods for sulfonyl chloride synthesis that avoid hazardous reagents and minimize waste. organic-chemistry.orgrsc.org A significant advancement is the use of N-chlorosuccinimide (NCS) for the oxidative chlorosulfonation of S-alkylisothiourea salts. organic-chemistry.orgorganic-chemistry.org These salts are readily prepared from inexpensive thiourea (B124793) and various alkyl halides or mesylates. organic-chemistry.orgthieme-connect.com This method is operationally simple and uses odorless starting materials, circumventing the issues associated with volatile and malodorous thiols. organic-chemistry.org

The reaction proceeds under mild conditions to produce a diverse range of sulfonyl chlorides in good to excellent yields. thieme-connect.com A key advantage of this method is its sustainability; the water-soluble byproduct, succinimide, can be easily recovered from the aqueous phase and converted back into the NCS reagent using sodium hypochlorite (B82951) (bleach). organic-chemistry.orgthieme-connect.com Another green approach focuses on the synthesis of sulfonamides, the subsequent product of sulfonyl chlorides, in water. rsc.orgrsc.org This method uses equimolar amounts of the amine and arylsulfonyl chloride under dynamic pH control, eliminating the need for organic solvents and bases. rsc.orgrsc.org

| Starting Material | Reagents | Solvent | Key Advantage | Yield | Ref |

| S-Alkylisothiourea Salts | N-Chlorosuccinimide (NCS) | Acetonitrile (B52724)/Water | Odorless, recyclable byproduct, mild conditions | Moderate to Excellent | organic-chemistry.orgthieme-connect.com |

| Thiols, Disulfides | H₂O₂, ZrCl₄ | N/A | Mild conditions, short reaction times | Excellent | organic-chemistry.org |

| Thiols | N-Chlorosuccinimide (NCS), HCl | N/A | Smooth oxidation | Good | organic-chemistry.org |

| Amines + Arylsulfonyl Chlorides | Na₂CO₃ (pH control) | Water | No organic solvent, no waste generation | Excellent | rsc.org |

A simple and rapid route to sulfonyl chlorides involves the use of sulfonyl hydrazides as starting materials. mdpi.comnih.gov These precursors react readily with N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), to afford the corresponding sulfonyl chlorides or bromides. mdpi.comnih.gov The reaction is typically carried out in acetonitrile at room temperature and proceeds cleanly, often providing excellent yields. mdpi.compreprints.org

This methodology is highly versatile and allows for the late-stage functionalization of complex molecules. mdpi.comnih.gov Once the sulfonyl chloride is formed in situ, it can be reacted with a variety of nucleophiles to produce sulfonamides and sulfonates without the need for purification of the intermediate. mdpi.comresearchgate.net The process is scalable; for example, the synthesis of p-toluenesulfonyl chloride from its corresponding hydrazide has been successfully performed on a gram scale with a 94% yield. preprints.org

| Hydrazide Substrate | Halogen Source (2.0 equiv) | Solvent | Conditions | Product | Yield (%) | Ref |

| 4-Methylbenzenesulfonhydrazide | NCS | CH₃CN | Room Temp, 2h | p-Toluenesulfonyl chloride | 99 | researchgate.net |

| Benzenesulfonyl hydrazide | NCS | CH₃CN | Room Temp, 2h | Benzenesulfonyl chloride | 98 | researchgate.net |

| 4-Methoxybenzenesulfonyl hydrazide | NCS | CH₃CN | Room Temp, 2h | 4-Methoxybenzenesulfonyl chloride | 99 | researchgate.net |

| Naphthalene-2-sulfonyl hydrazide | NCS | CH₃CN | Room Temp, 2h | Naphthalene-2-sulfonyl chloride | 99 | researchgate.net |

| 4-Methylbenzenesulfonhydrazide | NBS | CH₃CN | Room Temp, 2h | p-Toluenesulfonyl bromide | 87 | researchgate.net |

Reactivity and Mechanistic Studies of 5 Oxohexane 1 Sulfonyl Chloride

Radical Processes Involving 5-Oxohexane-1-sulfonyl chloride

Radical Annulations and Cyclizations

Without primary research to draw upon, any attempt to generate content for these specific sections would be speculative and would not meet the required standards of a professional and authoritative scientific article. The general reactivity of sulfonyl chlorides as a class of compounds is well-documented; however, providing this information would deviate from the strict instruction to focus solely on this compound.

Therefore, due to the unavailability of the necessary specific research findings, it is not possible to construct the detailed article as requested.

Electrophilic Reactions of this compound

As an electrophile, the sulfur atom in this compound is susceptible to attack by nucleophiles. This reactivity is harnessed in several key synthetic transformations, including the formation of sulfones via Friedel-Crafts reactions and addition to unsaturated systems.

Friedel-Crafts Reactions for Sulfone Formation

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry, enabling the attachment of substituents to an aromatic ring. wikipedia.org While traditionally associated with alkylation and acylation, a similar process, Friedel-Crafts sulfonylation, can be employed to form aryl sulfones. In this reaction, an alkanesulfonyl chloride, such as this compound, reacts with an aromatic compound in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). rsc.orgmasterorganicchemistry.com

The mechanism involves the coordination of the Lewis acid to the chlorine atom of the sulfonyl chloride, which enhances the electrophilicity of the sulfur atom, facilitating the attack by the electron-rich aromatic ring. This is followed by the loss of a proton from the ring to restore aromaticity and regenerate the catalyst, yielding the corresponding aryl alkyl sulfone. The use of solid acid catalysts, such as certain zeolites and metal-exchanged clays, has been explored as an environmentally friendlier alternative to traditional Lewis acids. rsc.org

While specific studies detailing the use of this compound in Friedel-Crafts reactions are not prevalent in the literature, its reactivity is expected to follow this general mechanism. The ketone functional group within the 5-oxohexane chain would need to be considered, as it could potentially coordinate with the Lewis acid, possibly requiring stoichiometric amounts of the catalyst. wikipedia.org

Table 1: Representative Friedel-Crafts Sulfonylation Reactions

| Alkanesulfonyl Chloride | Aromatic Compound | Catalyst | Product |

| Methanesulfonyl chloride | Benzene | AlCl₃ | Methyl phenyl sulfone |

| Ethanesulfonyl chloride | Toluene | FeCl₃ | Ethyl tolyl sulfone |

| Propanesulfonyl chloride | Anisole | Zeolite Beta | Propyl methoxyphenyl sulfone |

This table illustrates the general Friedel-Crafts sulfonylation reaction applicable to alkanesulfonyl chlorides like this compound.

Addition to Unsaturated Systems (Alkenes, Alkynes, Imines, Carbonyls)

Alkanesulfonyl chlorides can add across various unsaturated systems. These reactions often proceed via radical pathways, especially for additions to alkenes and alkynes. nih.gov For instance, under photoredox catalysis or with chemical initiators, the sulfonyl chloride can generate a sulfonyl radical. nih.gov This radical can then add to an alkene to form a carbon-centered radical, which is subsequently trapped, often by a chlorine atom, to yield a chloro-substituted sulfone (chlorosulfonylation). nih.govresearchgate.net

The addition of sulfonyl radicals to alkynes is also a valuable method for constructing highly functionalized vinyl sulfones. nih.gov These reactions can be regio- and stereoselective, providing access to specific isomers. researchgate.net While less common, additions to imines and carbonyls can also occur, typically requiring specific activation methods to facilitate the reaction with the less nucleophilic C=N and C=O double bonds.

Table 2: General Addition Reactions of Alkanesulfonyl Chlorides

| Unsaturated System | Reagent | Conditions | General Product |

| Alkene (R-CH=CH₂) | Alkanesulfonyl chloride | Radical initiator | Vicinal chloroalkyl sulfone |

| Alkyne (R-C≡CH) | Alkanesulfonyl chloride | Visible light, photocatalyst | (E)-β-chlorovinyl sulfone |

| Imine (R₂C=NR') | Alkanesulfonyl chloride | Lewis acid | α-amino sulfone derivative |

This table shows general addition reactions expected for alkanesulfonyl chlorides such as this compound.

Solvolysis Mechanisms of Alkanesulfonyl Chlorides

Solvolysis is a reaction where the solvent acts as the nucleophile. vedantu.com For alkanesulfonyl chlorides, including this compound, which is a primary alkanesulfonyl chloride, the solvolysis predominantly proceeds through a bimolecular pathway. nih.gov

Bimolecular Nucleophilic Substitution (SN2) at Sulfur

The solvolysis of primary alkanesulfonyl chlorides is generally accepted to occur via a bimolecular nucleophilic substitution (Sₙ2) mechanism at the tetracoordinate sulfur atom. nih.govmdpi.com In this process, a molecule of the solvent (e.g., water, alcohol) acts as the nucleophile, directly attacking the electrophilic sulfur center. This attack occurs from the backside relative to the leaving group, the chloride ion.

This mechanism is analogous to the classic Sₙ2 reaction at a carbon center, and studies on related systems suggest it proceeds with an inversion of configuration at the sulfur atom. nih.gov The reaction rate is dependent on the concentration of both the sulfonyl chloride and the nucleophilic solvent. Kinetic studies, including the application of the Grunwald-Winstein equation, support a mechanism with significant nucleophilic participation from the solvent, which is characteristic of Sₙ2-type processes. beilstein-journals.orgnih.gov

Concerted Bond-Making and Breaking Processes

The Sₙ2 mechanism for the solvolysis of alkanesulfonyl chlorides is considered to be a concerted process. nih.govnih.gov This means that the formation of the new bond between the sulfur atom and the nucleophile (solvent) and the breaking of the bond between the sulfur atom and the chloride leaving group occur in a single, synchronous step through a single transition state. nih.gov

Evidence for this concerted mechanism includes kinetic data showing a low sensitivity to the ionizing power of the solvent and a significant dependence on solvent nucleophilicity. nih.govnih.gov Furthermore, kinetic solvent isotope effect studies for the hydrolysis of methanesulfonyl chloride show values that indicate significant bond breaking at the transition state, consistent with a concerted displacement where the nucleophile is involved in the rate-determining step. beilstein-journals.orgnih.gov For primary alkanesulfonyl chlorides like this compound, this concerted Sₙ2 pathway is the dominant route for solvolysis, avoiding the formation of unstable, high-energy intermediates. nih.gov

Table 3: Kinetic Data for Solvolysis of Representative Sulfonyl Chlorides

| Compound | Solvent | Temperature (°C) | Rate Constant (k, s⁻¹) | Proposed Mechanism |

| Methanesulfonyl chloride | H₂O | 20 | 1.57 x 10⁻⁴ | Concerted Sₙ2 |

| Benzenesulfonyl chloride | 50% Acetone/H₂O | 25 | 2.43 x 10⁻⁴ | Concerted Sₙ2 |

| p-Toluenesulfonyl chloride | 50% Acetone/H₂O | 25 | 1.77 x 10⁻⁴ | Concerted Sₙ2 |

| m-Nitrobenzenesulfonyl chloride | 50% Acetone/H₂O | 25 | 7.33 x 10⁻⁴ | Concerted Sₙ2 |

Data compiled from literature to illustrate the general kinetic behavior of sulfonyl chlorides in solvolysis reactions. nih.gov

Applications of 5 Oxohexane 1 Sulfonyl Chloride in Organic Synthesis

Reagent in the Construction of Sulfur-Containing Functional Groups

5-Oxohexane-1-sulfonyl chloride is a versatile reagent in organic synthesis, primarily utilized for the introduction of sulfur-containing functional groups into a wide array of molecules. Its reactivity stems from the electrophilic nature of the sulfonyl chloride group, which readily reacts with various nucleophiles.

Precursor to Sulfonamides in Complex Molecule Synthesis

The reaction of this compound with primary or secondary amines is a fundamental method for the synthesis of sulfonamides. ucl.ac.ukmdpi.com This transformation is crucial in medicinal chemistry, as the sulfonamide moiety is a key structural feature in numerous therapeutic agents. The general reaction involves the nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a new sulfur-nitrogen bond. ucl.ac.uknih.gov The presence of a base is typically required to neutralize the hydrochloric acid generated during the reaction. mdpi.com

The synthesis of complex sulfonamides often leverages the reactivity of sulfonyl chlorides. nih.gov For instance, in the late-stage functionalization of drug-like molecules, the conversion of a primary sulfonamide to a sulfonyl chloride allows for further diversification. nih.gov This highlights the reversible nature of the sulfonamide bond under specific conditions, enabling the use of sulfonyl chlorides as key intermediates.

| Reactant | Product | Significance |

| This compound | 5-Oxohexane-1-sulfonamide derivative | Introduction of a key pharmacophore |

| Amine (primary or secondary) |

Synthesis of Sulfonate Esters as Protecting Groups and Intermediates

This compound reacts with alcohols to form sulfonate esters. youtube.com These esters serve two primary roles in organic synthesis: as protecting groups for alcohols and as reactive intermediates. rsc.orgnih.govresearchgate.net The sulfonate group can mask a hydroxyl functionality to prevent it from undergoing unwanted reactions during a synthetic sequence. rsc.orgnih.gov The stability of the sulfonate ester can be tuned by the choice of the alcohol. nih.gov For example, esters derived from sterically hindered alcohols are generally more stable. nih.gov

Furthermore, sulfonate esters are excellent leaving groups in nucleophilic substitution and elimination reactions. youtube.comlibretexts.org This property is exploited to convert alcohols into other functional groups. The reaction of an alcohol with a sulfonyl chloride, like this compound, proceeds with retention of configuration at the alcohol's stereocenter. youtube.com

| Reactant | Product | Application |

| This compound | 5-Oxohexane-1-sulfonate ester | Protecting group for alcohols |

| Alcohol | Intermediate for further transformations |

Formation of Sulfones and Sulfinic Acids

While the direct conversion of this compound to sulfones is less common, sulfonyl chlorides are precursors to sulfinic acids, which can then be converted to sulfones. The reduction of sulfonyl chlorides is a primary method for the preparation of sulfinic acids. chez-alice.frresearchgate.net Various reducing agents can be employed for this transformation. chez-alice.fr Once formed, sulfinic acids can undergo a variety of reactions, including alkylation to form sulfones. researchgate.net

The formation of sulfones can also be achieved through the reaction of sulfonyl chlorides with organometallic reagents. However, the more prevalent pathway involves the intermediacy of sulfinates. nih.gov

| Starting Material | Intermediate | Final Product |

| This compound | 5-Oxohexane-1-sulfinic acid | 5-Oxohexane-1-sulfone derivative |

Derivatization to Sulfonyl Azides

This compound can be converted to the corresponding sulfonyl azide (B81097) by reaction with an azide source, such as sodium azide. researchgate.netijsrst.comresearchgate.net This reaction typically proceeds by nucleophilic substitution of the chloride by the azide anion. researchgate.net Sulfonyl azides are valuable intermediates in organic synthesis, known for their ability to undergo various transformations, including Curtius-type rearrangements and cycloaddition reactions. They are also used in the introduction of the azide functionality into molecules. researchgate.net The synthesis of sulfonyl azides from sulfonyl chlorides is a well-established and efficient process. ijsrst.com

| Reactant | Product | Key Application of Product |

| This compound | 5-Oxohexane-1-sulfonyl azide | Precursor for nitrogen-containing heterocycles |

| Sodium Azide | Diazo-transfer reactions |

Role in Carbon-Carbon Bond Forming Reactions

Utilisation as a Source of Sulfenes

In the presence of a non-nucleophilic base, α-alkanesulfonyl chlorides, such as this compound, can undergo elimination of hydrogen chloride to generate highly reactive intermediates known as sulfenes. mdpi.com Sulfenes are sulfur analogs of ketenes and are potent electrophiles. They can participate in a variety of cycloaddition reactions, including [2+2] cycloadditions with electron-rich alkenes and alkynes, to form four-membered sulfur-containing rings. These reactions represent a powerful method for the construction of carbon-carbon bonds and the synthesis of complex cyclic systems. The transient nature of sulfenes requires their in-situ generation and trapping. mdpi.com

| Reagent | Intermediate | Reaction Type | Product |

| This compound | 4-Oxopentane-1-sulfene | [2+2] Cycloaddition | Thietane 1,1-dioxide derivatives |

| Base (e.g., triethylamine) | |||

| Alkene/Alkyne |

Participation in Cycloaddition Reactions

While direct participation of the sulfonyl chloride group in cycloaddition reactions is a specialized area of research, the broader class of sulfonyl-containing compounds is known to engage in such transformations. For instance, sulfenes (R-CH=SO2), which can be generated in situ from sulfonyl chlorides, are known to participate in [2+2] cycloaddition reactions with imines to form four-membered sultams. Although specific studies detailing the generation of a sulfene (B1252967) from this compound and its subsequent cycloaddition are not prevalent in the reviewed literature, the presence of the sulfonyl chloride functionality suggests its potential as a precursor for such reactive intermediates.

Furthermore, the general reactivity of sulfonyl chlorides allows for their conversion into other functional groups that can readily participate in cycloadditions. For example, the sulfonyl chloride could be transformed into a sulfonyl-containing diene or dienophile, which could then undergo Diels-Alder reactions. The oxo group within the this compound molecule also presents opportunities for derivatization to create a diene or dienophile for use in [4+2] cycloaddition reactions. The oxo-Diels-Alder reaction, a variation of the Diels-Alder reaction where a carbonyl compound acts as the dienophile, is a well-established method for the synthesis of dihydropyran rings. wikipedia.org

Introduction of Sulfonyl Moieties into Organic Frameworks

The primary and most direct application of this compound in organic synthesis is the introduction of the 5-oxohexane-1-sulfonyl group into various organic molecules. Sulfonyl chlorides are highly reactive electrophiles that readily react with a wide range of nucleophiles. fiveable.me This reactivity allows for the facile formation of sulfonamides, sulfonate esters, and sulfones, thereby incorporating the unique physicochemical properties of the sulfonyl group into the target framework.

The reaction with primary and secondary amines in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), yields sulfonamides. This is a cornerstone reaction in medicinal chemistry, as the sulfonamide functional group is a key component in a multitude of therapeutic agents. cbijournal.com Similarly, reaction with alcohols provides sulfonate esters, which are excellent leaving groups in nucleophilic substitution and elimination reactions. The reaction with organometallic reagents, such as Grignard or organolithium reagents, can lead to the formation of sulfones.

The general procedure for these transformations is well-established and broadly applicable, suggesting that this compound would serve as an effective reagent for introducing the 5-oxohexylsulfonyl moiety.

Intermediate in the Synthesis of Diverse Organic Compounds

The bifunctional nature of this compound, possessing both a reactive sulfonyl chloride and a ketone carbonyl group, makes it a valuable intermediate in the synthesis of a variety of more complex organic compounds.

Precursor for β-Lactam Synthesis

The β-lactam ring is a core structural feature of many important antibiotics. A common strategy for the synthesis of N-substituted β-lactams involves the reaction of an N-unsubstituted β-lactam with a sulfonyl chloride in the presence of a base. This reaction leads to the formation of N-sulfonylated β-lactams.

While specific literature detailing the use of this compound in this context is scarce, a general and widely applicable procedure involves the treatment of an NH-monocyclic β-lactam with a sulfonyl chloride in a suitable solvent like dichloromethane, often in the presence of a base such as triethylamine and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). The reaction proceeds via nucleophilic attack of the deprotonated β-lactam nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the N-sulfonylated product. Given this general reactivity, this compound is expected to be a viable precursor for the synthesis of novel N-(5-oxohexane-1-sulfonyl) β-lactams, which could be of interest for biological evaluation.

Applications in Heterocyclic Compound Synthesis

The sulfonyl chloride group is a key functional handle for the construction of various sulfur-containing heterocycles. For example, the reaction of sulfonyl chlorides with compounds containing both an amine and a nucleophilic carbon, such as enamines or certain amidines, can lead to the formation of cyclic sulfonamides.

One notable application is the synthesis of substituted 1,2,4-thiadiazine 1,1-dioxides. Although not specifically demonstrated with this compound, the general strategy involves the reaction of a sulfonyl chloride with an amidine. This reaction can proceed via intramolecular cyclization of an intermediate formed by the initial reaction of the amidine with the sulfonyl chloride. The presence of the ketone functionality in this compound offers a site for further chemical modification either before or after the formation of the heterocyclic ring, thus allowing for the synthesis of a diverse library of complex heterocyclic compounds.

Advanced Analytical Methodologies for 5 Oxohexane 1 Sulfonyl Chloride and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation and functional group identification of 5-Oxohexane-1-sulfonyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR would provide key insights into its carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The methyl protons adjacent to the carbonyl group would likely appear as a singlet in the range of δ 2.1-2.2 ppm. The methylene (B1212753) protons would exhibit more complex splitting patterns (triplets and multiplets) due to coupling with adjacent protons. The methylene group alpha to the sulfonyl chloride moiety is expected to be the most deshielded, appearing furthest downfield (likely around δ 3.6-3.8 ppm) due to the strong electron-withdrawing effect of the -SO₂Cl group. acdlabs.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data by identifying all unique carbon environments. The carbonyl carbon of the ketone is characteristically found significantly downfield, expected around δ 208-210 ppm. The carbon atom attached to the sulfonyl chloride group would also be downfield, though less so than the carbonyl carbon. The remaining methylene and methyl carbons would appear at higher field strengths.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃-C=O | ~2.1 (singlet) | ~30 |

| -CH₂-C=O | ~2.5 (triplet) | ~42 |

| -CH₂-CH₂-C=O | ~1.8 (multiplet) | ~20 |

| -CH₂-SO₂Cl | ~3.7 (triplet) | ~58 |

| -CH₂-CH₂-SO₂Cl | ~2.1 (multiplet) | ~27 |

| C=O | - | ~209 |

Note: These are predicted values based on standard chemical shift ranges and data from analogous structures. Actual experimental values may vary.

Mass Spectrometry for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a vital tool for confirming the molecular weight and assessing the purity of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which in turn confirms the molecular formula (C₆H₁₁ClO₃S). uni.lu

Electron ionization (EI) mass spectrometry would likely lead to significant fragmentation. Key fragmentation patterns for sulfonyl chlorides include the loss of the chlorine atom and the sulfur dioxide moiety. acdlabs.com For this compound, characteristic fragments would arise from cleavage of the carbon chain, particularly alpha to the carbonyl group. The presence of chlorine would be indicated by a characteristic isotopic pattern for fragments containing it, with the ³⁷Cl isotope peak being approximately one-third the intensity of the ³⁵Cl peak. acdlabs.com

Predicted Mass Spectrometry Data for this compound

| Adduct/Fragment | Predicted m/z | Notes |

| [M+H]⁺ | 199.01903 | Protonated molecule |

| [M+Na]⁺ | 221.00097 | Sodium adduct |

| [M]⁺ | 198.01120 | Molecular ion |

| [M-Cl]⁺ | 163.0423 | Loss of chlorine |

| [M-SO₂Cl]⁺ | 99.0808 | Loss of sulfonyl chloride group |

| [CH₃CO]⁺ | 43.0184 | Acylium ion from alpha-cleavage |

Data sourced from PubChem predictions. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound would be dominated by strong absorption bands characteristic of the ketone and sulfonyl chloride groups.

The carbonyl (C=O) stretch of the ketone will produce a strong, sharp peak typically in the range of 1705-1725 cm⁻¹. uobabylon.edu.iq The sulfonyl chloride group (-SO₂Cl) is characterized by two strong, distinct stretching vibrations for the S=O bonds, appearing asymmetrically and symmetrically around 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. acdlabs.com Additionally, the spectrum will show C-H stretching and bending vibrations for the alkane backbone in the regions of 2850-2960 cm⁻¹ and 1350-1470 cm⁻¹, respectively.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Ketone (C=O) | Stretch | 1705 - 1725 | Strong |

| Sulfonyl Chloride (S=O) | Asymmetric Stretch | 1370 - 1410 | Strong |

| Sulfonyl Chloride (S=O) | Symmetric Stretch | 1166 - 1204 | Strong |

| Alkane (C-H) | Stretch | 2850 - 2960 | Medium-Strong |

| Alkane (C-H) | Bend | 1350 - 1470 | Variable |

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for separating this compound from reaction mixtures, quantifying its purity, and determining reaction yields.

Gas Chromatography-Mass Spectrometry (GC-MS) in Reaction Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing complex mixtures. However, the analysis of sulfonyl chlorides like this compound by GC can be challenging due to their thermal lability. At the high temperatures of the GC injector and column, sulfonyl chlorides can degrade, potentially into the corresponding chlorides. nih.gov

To circumvent this issue, a common strategy is to derivatize the sulfonyl chloride into a more thermally stable analogue, such as a sulfonamide, prior to GC-MS analysis. nih.govcore.ac.uk For instance, reaction with a secondary amine like diethylamine (B46881) would convert this compound into the corresponding N,N-diethylsulfonamide, which is more amenable to GC analysis. The resulting chromatogram would allow for the quantification of the derivatized product, and the mass spectrometer would provide definitive identification.

High-Performance Liquid Chromatography (HPLC) in Purity and Yield Determination

High-Performance Liquid Chromatography (HPLC) is a robust technique for the analysis of this compound, as it is performed at or near ambient temperature, thus avoiding thermal degradation. It is the method of choice for accurately determining the purity of the compound and for monitoring the progress and yield of reactions in which it is a reactant or product.

A reversed-phase HPLC method would be suitable for this polar compound. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid modifier like formic or trifluoroacetic acid, would provide good separation. sielc.comgoogle.com Detection is typically achieved using an ultraviolet (UV) detector, although the carbonyl group in this compound provides only a weak chromophore. For higher sensitivity and specificity, coupling the HPLC system to a mass spectrometer (LC-MS) is highly advantageous. acs.org Derivatization can also be employed in HPLC to introduce a strong UV-absorbing or fluorescent tag to the molecule, thereby enhancing detection sensitivity. sigmaaldrich.com

X-ray Crystallography for Solid-State Structural Analysis

As of the latest available literature, a specific single-crystal X-ray structure for this compound has not been reported in publicly accessible databases. The inherent reactivity of the sulfonyl chloride group, coupled with the conformational flexibility of the hexyl chain, can present challenges in obtaining crystals suitable for diffraction studies.

However, the principles of X-ray crystallography and the expected structural features can be discussed based on studies of related sulfonyl chlorides. wikipedia.org A crystallographic analysis of this compound would be expected to precisely define the geometry around the tetrahedral sulfur atom. In related molecules like methanesulfonyl chloride, the S=O bond distances are typically around 1.42 Å, the S-C bond is approximately 1.76 Å, and the S-Cl bond is about 2.05 Å. wikipedia.org

Furthermore, such an analysis would reveal the preferred conformation of the six-carbon chain in the solid state. It would show whether the chain adopts a linear, extended conformation or a more folded arrangement to accommodate crystal packing forces. The orientation of the terminal acetyl group relative to the sulfonyl chloride headgroup would also be determined.

A key aspect of the crystal structure would be the nature and geometry of any intermolecular interactions. These non-covalent interactions, such as hydrogen bonds (if co-crystallized with a suitable solvent or impurity) and dipole-dipole interactions involving the ketone and sulfonyl groups, govern the packing of the molecules in the crystal lattice. Understanding these interactions is crucial for predicting physical properties like melting point and solubility.

While specific experimental data for this compound is not available, hypothetical crystallographic data would be presented in a standardized format, as shown in the table below. This table illustrates the type of detailed structural information that a successful X-ray diffraction experiment would yield.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| Absorption coefficient (mm⁻¹) | Value |

| F(000) | Value |

| Crystal size (mm³) | Value |

| Theta range for data collection (°) | Value |

| Reflections collected | Value |

| Independent reflections | Value |

| R(int) | Value |

| Final R indices [I>2sigma(I)] | Value |

| R indices (all data) | Value |

Note: The values in the table are placeholders and would be determined experimentally.

The detailed research findings from a crystallographic study would include a full list of atomic coordinates, bond lengths, bond angles, and torsion angles. This data would be invaluable for computational modeling and for understanding the structure-activity relationships of this compound and its derivatives. The absence of such data in the current body of scientific literature highlights an opportunity for future research to fully characterize this compound.

Theoretical and Computational Investigations of 5 Oxohexane 1 Sulfonyl Chloride

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure and electronic landscape of molecules. For 5-Oxohexane-1-sulfonyl chloride, such studies would be invaluable. They could predict key geometric parameters like bond lengths and angles, providing a detailed picture of the molecule's shape. Furthermore, calculations of electronic properties, including the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), would offer critical insights into its reactivity. mdpi.comresearchgate.net For instance, the electrophilicity of the sulfur atom, a key factor in the reactions of sulfonyl chlorides, could be quantified. rsc.org

Table 1: Hypothetical Data from Quantum Chemical Calculations on this compound

| Property | Predicted Value | Significance |

| S-Cl Bond Length | - | Indicator of bond strength and reactivity. |

| O=S=O Bond Angle | - | Reflects the hybridization and geometry at the sulfur center. |

| Dipole Moment | - | Influences solubility and intermolecular interactions. |

| HOMO Energy | - | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | - | Relates to the molecule's ability to accept electrons. |

Note: This table is hypothetical and intended to illustrate the type of data that would be generated from quantum chemical studies. No such data is currently available in the public literature for this compound.

Reaction Pathway Analysis through Computational Modeling

Computational modeling is a powerful technique for mapping out the energetic landscape of chemical reactions, helping to understand how they proceed and what factors control their outcomes.

Transition State Analysis of Key Transformations

For reactions involving this compound, such as nucleophilic substitution at the sulfonyl group, computational modeling could identify the transition state structures. cdnsciencepub.com The transition state is the highest energy point along the reaction coordinate and determining its geometry and energy is crucial for calculating the activation energy, which in turn governs the reaction rate. researchgate.net For sulfonyl chlorides, the mechanism of nucleophilic attack is often debated, with possibilities including a concerted SN2-like mechanism or a stepwise process involving an intermediate. nih.gov Transition state analysis for this compound could shed light on the preferred pathway for its reactions.

Understanding Selectivity in Sulfonyl Chloride Reactions

The presence of a ketone functional group in this compound introduces the possibility of competing reactions and raises questions of chemoselectivity. Computational modeling could be employed to explore the relative activation barriers for nucleophilic attack at the sulfonyl chloride versus the carbonyl carbon. Such studies would be invaluable for predicting how to favor one reaction over the other, a critical aspect in the design of synthetic routes. nih.govenamine.net

Density Functional Theory (DFT) Applications in Predicting Reactivity

Density Functional Theory (DFT) is a versatile computational method that could be applied to predict the reactivity of this compound in various chemical environments. mdpi.comsemanticscholar.org By calculating reactivity descriptors such as Fukui functions or local softness, researchers could predict which atoms in the molecule are most susceptible to nucleophilic or electrophilic attack. This information is fundamental for understanding and predicting the outcomes of its reactions. mdpi.com

Future Research Directions and Emerging Trends for 5 Oxohexane 1 Sulfonyl Chloride

Development of Novel and Sustainable Synthetic Routes

The synthesis of sulfonyl chlorides has traditionally relied on methods that can be harsh and environmentally taxing. Future research will likely focus on developing greener, more sustainable pathways to synthesize 5-Oxohexane-1-sulfonyl chloride and related aliphatic sulfonyl chlorides.

A promising area of exploration is the use of oxidative chlorination methods under milder conditions. For instance, the oxyhalogenation of thiols and disulfides using reagents like oxone in water presents a simple and rapid method for producing sulfonyl chlorides. acs.org This approach avoids harsh reagents and organic solvents, aligning with the principles of green chemistry. acs.org Research could adapt this methodology for the synthesis of this compound, potentially starting from 6-mercaptohexan-2-one or its corresponding disulfide.

Another avenue involves the direct conversion of sulfonyl hydrazides. Efficient methods for synthesizing sulfonyl chlorides from sulfonyl hydrazides using N-chlorosuccinimide (NCS) have been developed, offering a practical and high-yielding alternative. nih.gov Exploring the synthesis of 5-oxohexane-1-sulfonyl hydrazide and its subsequent conversion would be a valuable research direction.

Furthermore, photocatalytic methods are emerging as a sustainable alternative to traditional synthesis. acs.org For example, heterogeneous photocatalysts have been used to produce sulfonyl chlorides from arenediazonium salts under mild, visible-light conditions. acs.org Adapting such photocatalytic strategies for aliphatic sulfonyl chlorides like this compound could represent a significant advancement in sustainable synthesis.

| Starting Material | Reagent System | Potential Advantages |

| Thiol/Disulfide | Oxone/KCl in Water | Green solvent, mild conditions, rapid reaction |

| Sulfonyl Hydrazide | N-Chlorosuccinimide (NCS) | High selectivity, operational simplicity, excellent yields |

| Aliphatic Diazonium Salt (hypothetical) | Heterogeneous Photocatalyst/SO₂ | Sustainable, mild conditions, visible light-driven |

Exploration of New Reactivity Modes and Catalytic Applications

The sulfonyl chloride moiety is a powerful electrophile, readily reacting with a wide range of nucleophiles to form sulfonamides, sulfonate esters, and sulfones. molport.com While the formation of sulfonamides is a cornerstone of medicinal chemistry, future research on this compound could explore reactions with a more diverse set of nucleophiles to generate novel chemical entities. enamine.netnih.gov

The ketone functionality adds another layer of reactivity. It can undergo a plethora of classic carbonyl reactions, such as reductive amination, aldol (B89426) condensation, and Wittig reactions, either before or after the modification of the sulfonyl chloride group. The sequential or orthogonal functionalization of these two groups is a key area for future exploration, enabling the synthesis of complex, multifunctional molecules.

In terms of catalytic applications, sulfonyl chlorides have been identified as universal initiators for metal-catalyzed living radical polymerization (LRP). researchgate.net This allows for the synthesis of polymers with controlled molecular weights and architectures. researchgate.netcmu.edu Future work could investigate the use of this compound as a functional initiator. The ketone group would be incorporated at the polymer chain end, creating a macromolecule with a reactive handle for further post-polymerization modification, such as grafting other polymer chains or attaching bioactive molecules.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of sulfonyl chlorides often involves highly exothermic reactions and difficult-to-handle reagents, making them ideal candidates for flow chemistry applications. rsc.org Continuous flow systems offer superior control over reaction parameters like temperature and mixing, enhancing safety and reproducibility while minimizing thermal runaway risk. rsc.org Research has demonstrated the successful continuous flow synthesis of various sulfonyl chlorides, achieving high space-time yields in small reactor volumes. rsc.org

Future research should focus on adapting these flow protocols for the synthesis of this compound. This would not only improve the safety and efficiency of its production but also facilitate scalable manufacturing. rsc.org

Furthermore, integrating these flow reactors with automated synthesis platforms can accelerate the exploration of its reactivity. Automated systems can perform, analyze, and optimize numerous reactions in a high-throughput manner, rapidly mapping the synthetic potential of this bifunctional building block. acs.org This approach would be particularly powerful for creating libraries of derivatives for applications in drug discovery and materials science by systematically reacting the sulfonyl chloride and ketone moieties with diverse sets of reagents.

| Parameter | Batch Synthesis | Flow Synthesis |

| Safety | Higher risk of thermal runaway in large volumes | Enhanced safety due to small reactor volume and superior heat transfer |

| Control | Difficult to precisely control temperature and mixing | Exquisite control over reaction parameters |

| Scalability | Scaling up can be challenging and hazardous | Readily scalable by extending operation time or parallelizing reactors |

| Efficiency | Can have long reaction and workup times | Short residence times can lead to high space-time yields |

Advanced Materials Science Applications beyond Traditional Organic Synthesis

The unique structure of this compound makes it an intriguing candidate for the development of advanced functional materials. The ability of sulfonyl chlorides to act as initiators or functional monomers in polymerization is a key area for exploration. cmu.eduacs.org

One significant direction is the synthesis of functional polymers. By using this compound in living radical polymerization, polymers with a terminal ketone group can be synthesized. researchgate.netcmu.edu This ketone can then be used as a reactive site to anchor the polymer to surfaces or to create block copolymers with unique properties.

Another avenue is the creation of novel polymer architectures. Because it contains two distinct reactive sites, this compound could be used to create cross-linked networks or hyperbranched polymers. For example, the sulfonyl chloride could react with a diamine to form polysulfonamide chains, which could then be cross-linked through the ketone groups. Such materials could find applications in coatings, adhesives, or as ion-exchange resins. nih.gov

Furthermore, the sulfonyl chloride group can be used for post-synthetic modification of existing materials, such as metal-organic frameworks (MOFs). rsc.org By reacting this compound with amine-functionalized MOFs, the keto-alkyl chain can be introduced into the porous structure, altering its surface properties for applications in catalysis or selective adsorption. rsc.org The development of sulfonated polymers with specific functionalities is also crucial for materials like proton exchange membranes in fuel cells. rsc.org The bifunctionality of this compound offers a route to create such specialized materials with tailored properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Oxohexane-1-sulfonyl chloride, and what factors influence reaction efficiency?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions, where a sulfonic acid precursor reacts with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Reaction efficiency depends on solvent polarity (e.g., anhydrous dichloromethane or toluene), temperature control (0–25°C), and stoichiometric excess of the chlorinating agent to drive the reaction to completion. Side reactions, such as hydrolysis, are minimized by maintaining anhydrous conditions .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Key protocols include:

- Use of personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles.

- Conducting reactions in a fume hood to prevent inhalation of toxic fumes.

- Storage in airtight, moisture-resistant containers at 2–8°C to avoid decomposition.

- Immediate neutralization of spills with sodium bicarbonate or inert adsorbents. Safety data sheets (SDS) for analogous sulfonyl chlorides recommend these measures .

Q. What are the common nucleophilic substitution reactions involving sulfonyl chlorides, and how do they apply to this compound?

- Methodological Answer : this compound reacts with nucleophiles such as amines (to form sulfonamides) and alcohols (to yield sulfonate esters). For example:

- Amine Reaction : Add the amine dropwise to a cooled (0–5°C) solution of the sulfonyl chloride in tetrahydrofuran (THF). Monitor pH to ensure basic conditions (pH 8–9) for optimal substitution .

- Alcohol Reaction : Use a catalytic base (e.g., pyridine) to absorb HCl byproducts. Reaction progress is tracked via TLC (Rf shift) or IR spectroscopy (disappearance of S=O-Cl stretching at ~1370 cm⁻¹) .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the sulfonyl group (δ ~3.5–4.0 ppm for adjacent protons) and ketone moiety (δ ~200–210 ppm for carbonyl carbon).

- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- IR Spectroscopy : Key peaks include S=O (1360–1390 cm⁻¹) and C=O (1700–1750 cm⁻¹) stretches .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize decomposition of this compound during synthesis?

- Methodological Answer : Decomposition pathways (e.g., hydrolysis) are mitigated by:

- Low-Temperature Control : Maintain reactions below 25°C using ice baths.

- Moisture-Free Solvents : Use molecular sieves or pre-dried solvents (e.g., THF distilled over sodium/benzophenone).

- Inert Atmosphere : Conduct reactions under nitrogen or argon to exclude moisture. Factorial design experiments can identify optimal reagent ratios and reaction times .

Q. How do structural modifications in related sulfonyl chlorides affect their reactivity and application in drug discovery?

- Methodological Answer : Comparative studies show that substituents on the sulfonyl group or adjacent functional groups (e.g., fluorine, nitro groups) alter reactivity. For example:

- Electron-Withdrawing Groups (e.g., -NO₂, -F): Increase electrophilicity of the sulfonyl chloride, enhancing nucleophilic substitution rates.

- Lipophilic Groups (e.g., alkyl chains): Improve membrane permeability, making derivatives useful in prodrug design. Computational docking studies (e.g., using AutoDock Vina) can predict binding affinities to biological targets .

Q. How can computational modeling assist in predicting the reactivity of this compound in novel reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for substitution reactions. Molecular dynamics simulations predict solvation effects and stability in aqueous vs. nonpolar solvents. Software like Gaussian or Schrödinger Suite provides insights into regioselectivity and side-reaction pathways .

Q. What strategies resolve contradictions in reported yields for sulfonamide derivatives of this compound?

- Methodological Answer : Discrepancies may arise from:

- Impurity Profiles : Use HPLC or GC-MS to quantify byproducts (e.g., hydrolysis products).

- Reagent Purity : Ensure amines are freshly distilled to avoid moisture contamination.

- Reaction Monitoring : Employ in-situ FTIR or Raman spectroscopy to track intermediate formation. Reproducibility is enhanced by standardizing protocols across labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.